molecular formula C19H13ClF3N5O B2722943 3-(2-chlorobenzyl)-6-(3-(trifluoromethyl)benzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326820-55-6

3-(2-chlorobenzyl)-6-(3-(trifluoromethyl)benzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2722943
CAS No.: 1326820-55-6
M. Wt: 419.79
InChI Key: JABIZKWEJMZOCK-UHFFFAOYSA-N
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Description

The core triazolopyrimidinone system features a fused bicyclic structure with a coplanar arrangement of atoms, facilitating π-π stacking interactions with biological targets . Substituents at the 3- and 6-positions—2-chlorobenzyl and 3-(trifluoromethyl)benzyl—introduce electron-withdrawing groups (Cl, CF₃) that enhance lipophilicity and metabolic stability, critical for drug-like properties.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N5O/c20-15-7-2-1-5-13(15)10-28-17-16(25-26-28)18(29)27(11-24-17)9-12-4-3-6-14(8-12)19(21,22)23/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABIZKWEJMZOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorobenzyl)-6-(3-(trifluoromethyl)benzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one represents a novel class of triazolo-pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H17ClF3N5C_{19}H_{17}ClF_3N_5, with a molecular weight of approximately 397.82 g/mol. The presence of both chlorobenzyl and trifluoromethyl groups suggests potential interactions with biological targets through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazolo-pyrimidine derivatives, including the compound . In vitro assays indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : SGC-7901 (gastric adenocarcinoma), A549 (lung carcinoma), and HT-1080 (fibrosarcoma).
  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range, suggesting potent activity compared to standard chemotherapeutics.
Cell Line IC50 (µM) Standard Drug IC50 Standard (µM)
SGC-79010.015CA-40.013
A5490.011CA-40.009
HT-10800.014CA-40.012

These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Neuropharmacological Activity

The triazolo ring system has been associated with neuropharmacological effects, particularly in inhibiting acetylcholinesterase (AChE) activity. Compounds containing similar structures have shown promise in treating Alzheimer's disease by enhancing cholinergic transmission.

  • AChE Inhibition : The compound's derivatives have been evaluated for their ability to inhibit AChE, with some exhibiting IC50 values lower than donepezil, a standard treatment for Alzheimer's disease.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazolo-pyrimidine structure may interact with active sites of enzymes like AChE and other kinases involved in cancer cell signaling.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Study 1: Antiproliferative Effects

A significant study evaluated the antiproliferative effects of various triazolo-pyrimidine derivatives, including our compound. The study utilized MTT assays to determine cell viability across multiple cancer cell lines, confirming its potent activity.

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of triazolo derivatives on neuronal cells exposed to neurotoxic agents. The results indicated that the compound could reduce cell death and maintain neuronal function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Features of Triazolopyrimidinone Derivatives

Compound ID & Reference Substituents (3- and 6-positions) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2-Chlorobenzyl, 3-(Trifluoromethyl)benzyl C₂₀H₁₅ClF₃N₅O (Calculated) ~433.45 (Calculated) High lipophilicity (CF₃), coplanar core, potential for enhanced metabolic stability
2-Chlorobenzyl, 2,4-Difluorobenzyl C₁₈H₁₂ClF₂N₅O 387.77 Dual halogenation (Cl, F₂); lower lipophilicity vs. target compound
2-Hydroxyphenyl, Methyl C₁₈H₁₄N₄O₂ 318.32 Hydroxyl group improves solubility; C=O IR peak at 1680 cm⁻¹
3-Chlorobenzyl, Hexyl Not fully reported Hexyl chain increases lipophilicity; synthesized using BMIM-PF6 ionic liquid
Benzyl, Cyclohexylamino-Phenyl C₂₃H₂₄N₆O 400.48 Bulky cyclohexyl group (chair conformation); space group P21/n
4-Chlorophenoxy, Isopropyl C₁₉H₁₈ClN₅O₂ 407.83 Dihedral angles 1.09° (coplanar) and 87.74° (orthogonal) with phenyl rings
Key Observations:
  • Lipophilicity : The target compound’s trifluoromethyl group confers higher lipophilicity than the difluorobenzyl group in or the hydroxylated derivative in . This property may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Coplanarity: The triazolopyrimidinone core is coplanar in all derivatives (e.g., ), enabling consistent π-π interactions. However, substituent-induced steric effects (e.g., cyclohexyl in ) disrupt planarity at peripheral positions.
  • Synthesis : Ionic liquids ( ) and aza-Wittig reactions ( ) are common synthetic routes, though the target compound’s exact methodology remains unspecified.

Crystallographic and Spectroscopic Comparisons

  • Crystal Packing: The coplanar triazolopyrimidinone core in and suggests uniform packing patterns.
  • Spectroscopy: IR spectra of triazolopyrimidinones consistently show C=O stretches near 1680 cm⁻¹ ( ), while NMR reveals substituent-dependent shifts (e.g., hydroxyl proton at δ 10.41 ppm in ).

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